molecular formula C11H16ClNO B2532564 (3S,4R)-4-Phenyloxan-3-amine;hydrochloride CAS No. 2418596-60-6

(3S,4R)-4-Phenyloxan-3-amine;hydrochloride

Cat. No.: B2532564
CAS No.: 2418596-60-6
M. Wt: 213.71
InChI Key: SHBJUBMMEJXMHS-NDXYWBNTSA-N
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Description

(3S,4R)-4-Phenyloxan-3-amine;hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.71. The purity is usually 95%.
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Scientific Research Applications

Green Chemistry and Sustainable Materials

Research on phloretic acid, a phenolic compound, demonstrates an approach to enhancing the reactivity of molecules towards benzoxazine ring formation. This method involves the use of renewable sources for introducing phenolic functionalities, enabling the synthesis of bio-based benzoxazine monomers. Such processes, emphasizing solvent-free and purification-free synthesis, pave the way for sustainable alternatives to traditional chemicals for material science applications (Acerina Trejo-Machin et al., 2017).

Luminescent Materials

Amine-functionalized bridged silsesquioxanes (BSs) were developed through solvent-mediated routes, exhibiting unique optical properties due to their structure. These materials, especially the superhydrophilic onion-like nanoparticles, showed significant emission quantum yields. This study highlights the potential of amine-functionalized materials in creating highly luminescent hybrids for optical applications (R. Pereira et al., 2018).

Polymer Science

In the domain of polymer science, research on polysiloxane-immobilized amine and diamine ligand systems offers insights into the synthesis and characterization of materials with potential applications in catalysis and material functionalization. Solid-state NMR spectroscopy has been employed to elucidate the structure and properties of these systems (J. J. Yang et al., 1997).

Organic Synthesis and Catalysis

Studies have also explored the synthesis of amines and their applications in organic reactions, such as the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds through redox-activated primary amine derivatives. This research showcases the utility of amines in facilitating novel synthetic routes under metal-free photoredox conditions, offering broad substrate scope and mild reaction conditions (M. Ociepa et al., 2018).

Corrosion Inhibition

Amines have been investigated for their role as corrosion inhibitors. For instance, several amine derivative compounds were synthesized and tested for their efficiency in protecting mild steel in acidic environments. These studies provide valuable insights into the mechanisms of corrosion inhibition and the potential of amines in enhancing the durability of metals (Y. Boughoues et al., 2020).

Properties

IUPAC Name

(3S,4R)-4-phenyloxan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBJUBMMEJXMHS-NDXYWBNTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@H]1C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.